Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-

stereoselective pharmacokinetics clearance elimination half-life

Chiral bioanalytical method development and stereospecific pharmacology studies using racemic tocainide are confounded by divergent enantiomer pharmacokinetics and metabolism-composite data obscures the true behavior of each stereoisomer. (S)-Tocainide (CAS 53984-75-1), the authenticated single (S)-enantiomer, eliminates this ambiguity. • 44% lower clearance & 1.5-fold longer elimination half-life vs. R-enantiomer-enables accurate single-isomer PK modeling • <2% N-carbamoylglucuronidation (vs. 45% for R-form)-clean substrate probe for UGT isoform stereopreference studies • 91% serum protein binding-validated low-potency stereoisomer control for enantiomer-specific displacement assays Supplied with chiral purity documentation for HPLC/CE system suitability qualification.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 53984-75-1
Cat. No. B12660059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-
CAS53984-75-1
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(C)N
InChIInChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1
InChIKeyBUJAGSGYPOAWEI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Tocainide: High-Purity Enantiomer for Research Reference


Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- (CAS 53984-75-1), commonly referred to as S-(+)-tocainide, is the single (S)-enantiomer of the Class Ib antiarrhythmic agent tocainide. Structurally, tocainide is a primary amine analog of lidocaine and functions as a voltage-gated sodium channel blocker [1]. While the racemic mixture (CAS 41708-72-9) was formerly marketed as an oral antiarrhythmic, the individual enantiomers exhibit pronounced stereoselectivity in both pharmacokinetic and pharmacodynamic properties, rendering the isolated S-form critical for chiral method development, enantioselective metabolism studies, and stereospecific pharmacological investigations [2].

Why S-Tocainide Cannot Be Substituted in Research


The enantiomers of tocainide display significant differences in clearance, elimination half-life, sodium channel binding affinity, and metabolic fate. Substituting the racemate or the opposite enantiomer (R-(-)-tocainide) for the pure S-form introduces confounding variables that compromise experimental reproducibility and data interpretability. Stereoselective clearance, demonstrated by a 1.7-fold higher total body clearance for R-(-)-tocainide versus S-(+)-tocainide, and a 1.5-fold longer elimination half-life for the S-enantiomer, underscore that racemic material yields a composite pharmacokinetic profile that does not reflect either enantiomer alone [1]. The stereospecificity extends to pharmacodynamics, where R-(-)-tocainide is up to 4-fold more potent at cardiac sodium channels, meaning that the S-enantiomer cannot simply be replaced by a reduced dose of the racemate for studies requiring the less active isomer. Furthermore, stereoselective conjugation metabolism—where the R-enantiomer undergoes N-carbamoylglucuronidation to a far greater extent (45% of dose) than the S-enantiomer (1.2% of dose)—precludes the use of racemic material in drug metabolism studies intending to isolate the S-isomer's disposition [2].

S-Tocainide Quantitative Differentiation Evidence


Stereoselective Oral Clearance and Elimination Half-Life

Following separate oral administration of pure enantiomers to healthy volunteers, S-tocainide exhibited substantially lower plasma clearance and a longer terminal elimination half-life compared to R-tocainide [1].

stereoselective pharmacokinetics clearance elimination half-life chiral drugs

Reduced Cardiac Sodium Channel Binding Affinity

In a radioligand binding assay using [³H]batrachotoxinin benzoate on freshly isolated cardiac myocytes, S-tocainide was approximately 3-fold less potent than R-tocainide in displacing the ligand from the sodium channel [1]. This binding difference translated into a functional electrophysiological effect on interventricular conduction time in isolated perfused rabbit hearts.

cardiac sodium channel radioligand binding IC50 stereospecificity conduction time

Lower Antimyotonic Potency vs. R-Enantiomer

In an ex vivo model of congenital myotonia using intercostal muscle fibers from myotonic goats, R-tocainide at 10 µM nearly abolished abnormal spontaneous electrical activity, whereas S-tocainide up to 100 µM failed to restore normal excitability [1].

antimyotonic activity skeletal muscle myotonia use-dependent block sodium channel

Negligible N-Carbamoylglucuronidation vs. R-Enantiomer

After separate oral administration of pure enantiomers, the metabolic fate of tocainide was highly stereoselective, with the R-enantiomer being extensively converted to its N-carbamoylglucuronide conjugate while the S-enantiomer was only minimally conjugated [1].

stereoselective metabolism glucuronidation N-carbamoylglucuronide drug metabolism urinary recovery

Higher Serum Protein Binding Stereoselectivity

In equilibrium dialysis experiments using human serum spiked with racemic tocainide at therapeutic concentrations, the S-enantiomer displayed a small but statistically significant higher fraction bound to serum proteins compared to the R-enantiomer [1].

protein binding serum binding enantioselective binding pharmacokinetics

S-Tocainide Procurement: Key Application Scenarios


Chiral Analytical Method Development and Validation

S-Tocainide serves as a reference standard for HPLC and capillary electrophoresis methods designed to resolve tocainide enantiomers in biological matrices. Authenticated pure S-enantiomer is required to establish peak identity, system suitability, and enantiomeric purity acceptance criteria, as demonstrated in chiral separation protocols using Chirasil-Val columns and derivatization techniques [1]. The substantial pharmacokinetic differences between enantiomers (e.g., 44% lower clearance for S-tocainide) make chiral bioanalytical methods essential for clinical and preclinical pharmacokinetic studies using racemic administration.

Stereospecific Sodium Channel Pharmacology Research

Given the approximately 3-fold to >10-fold difference in sodium channel blocking potency between R- and S-tocainide across cardiac and skeletal muscle preparations [1][2], the S-enantiomer is indispensable as a low-potency stereoisomer control in electrophysiological studies. It enables researchers to confirm that observed pharmacological effects are stereospecific, thereby validating the existence and functional significance of a chiral recognition site on voltage-gated sodium channels.

In Vitro Stereoselective Drug Metabolism Studies

The profound stereoselectivity in N-carbamoylglucuronidation (45% of R-dose vs. 1.2% of S-dose conjugated) [1] positions S-tocainide as a critical tool substrate for investigating the stereochemical preferences of UDP-glucuronosyltransferase (UGT) isoforms. Pure S-enantiomer allows unambiguous assignment of metabolic pathways and kinetic parameters without interference from the rapidly conjugated R-form, supporting drug-drug interaction and pharmacogenomic studies involving primary amine substrates.

Enantioselective Protein Binding Displacement Assays

With S-tocainide showing statistically significantly higher serum protein binding (91.0%) compared to R-tocainide (83.3–88.9%) [1], the isolated S-enantiomer is the appropriate probe for in vitro protein binding displacement studies. Co-incubation experiments with potential co-medications or endogenous substances can reveal enantiomer-specific displacement interactions that would be masked if racemic tocainide were used.

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